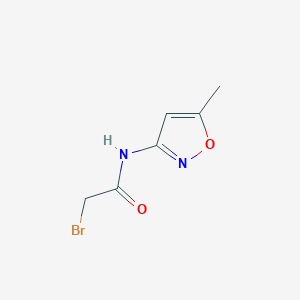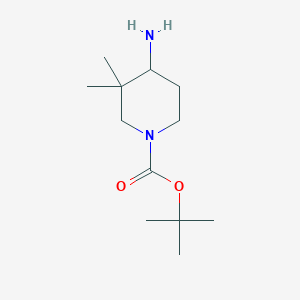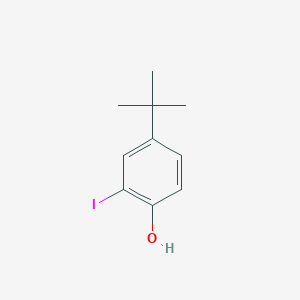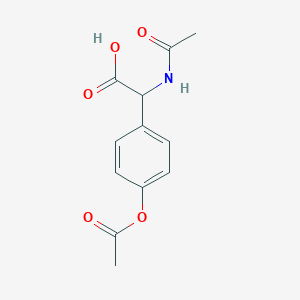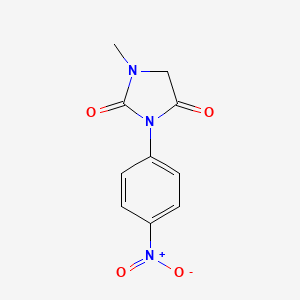![molecular formula C8H18N2O B1277604 [1-(3-氨丙基)吡咯烷-2-基]甲醇 CAS No. 878684-92-5](/img/structure/B1277604.png)
[1-(3-氨丙基)吡咯烷-2-基]甲醇
描述
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with an aminopropyl group and a hydroxymethyl group
科学研究应用
Chemistry:
Organic Synthesis: [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Bioconjugation: It is used in the modification of biomolecules for research purposes.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Drug Delivery: It is investigated as a component in drug delivery systems to improve the bioavailability of active pharmaceutical ingredients.
Industry:
Agrochemicals: [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol is used in the formulation of pesticides and herbicides.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles of drug candidates . The spatial orientation of substituents can lead to a different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is soluble in water and chloroform , which could potentially influence its action and stability. It is also noted to be air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
生化分析
Biochemical Properties
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to form complex compounds . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can alter the activity of the enzymes or proteins involved.
Cellular Effects
The effects of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with cell surface glycoprotein receptors, which are crucial for T-cell activation . This interaction can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting or enhancing their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is air-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation products may form, which can have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reduced levels of triglycerides and glucose in rat plasma . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold levels to avoid toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, the compound can undergo oxidation of the pyrrolidine ring to form pyrrolidone . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is soluble in water and chloroform, which facilitates its movement across cell membranes . Once inside the cell, it can localize to specific compartments or organelles, depending on the presence of targeting signals or binding proteins.
Subcellular Localization
The subcellular localization of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol typically begins with commercially available pyrrolidine and 3-aminopropanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like methanol or ethanol are commonly used, and the reactions are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted pyrrolidine derivatives.
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle used in organic synthesis.
N-(3-Aminopropyl)pyrrolidine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Pyrrolidin-2-one: A lactam derivative with different reactivity and applications.
Uniqueness:
Functional Groups: The presence of both aminopropyl and hydroxymethyl groups in [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol provides unique reactivity and versatility in chemical reactions.
Applications: Its dual functionality makes it suitable for a wide range of applications in various fields, from pharmaceuticals to material science.
属性
IUPAC Name |
[1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h8,11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZYZXCBFQTPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424601 | |
| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878684-92-5 | |
| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


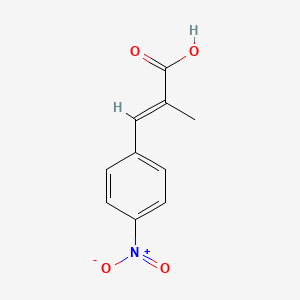
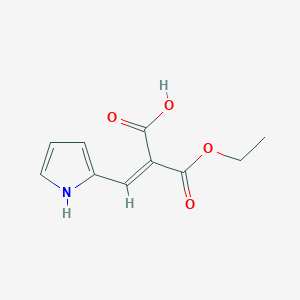
![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)
![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

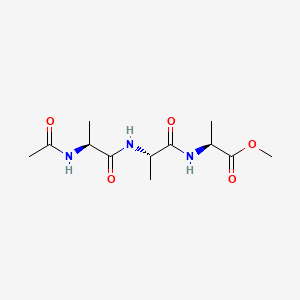

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
